molecular formula C21H19N3O4 B11387261 Ethyl 4-({[1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate

Ethyl 4-({[1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate

Cat. No.: B11387261
M. Wt: 377.4 g/mol
InChI Key: IOBLVTHGLZVOTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 4-[1-(4-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]BENZOATE is a complex organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group, a dihydropyridazine ring, and a methylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[1-(4-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]BENZOATE typically involves multi-step organic reactions. One common method includes the condensation of ethyl 4-aminobenzoate with 4-methylbenzoyl chloride to form an intermediate, which is then cyclized with hydrazine hydrate to yield the dihydropyridazine ring. The final product is obtained through esterification with ethanol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[1-(4-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The benzoate and methylphenyl groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted benzoates, hydroxylated derivatives, and other functionalized compounds depending on the reaction conditions and reagents used .

Scientific Research Applications

ETHYL 4-[1-(4-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]BENZOATE has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ETHYL 4-[1-(4-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism .

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 4-(4-METHYLPHENYL)-4-OXOBUTANOATE
  • 4-METHOXY-N-(4-METHYLPHENYL)-3-NITROBENZAMIDE
  • 3-(4-METHOXY-3-METHYLPHENYL)-N-(4-METHYLPHENYL)ACRYLAMIDE

Uniqueness

ETHYL 4-[1-(4-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]BENZOATE is unique due to its specific structural features, such as the dihydropyridazine ring and the combination of functional groups.

Properties

Molecular Formula

C21H19N3O4

Molecular Weight

377.4 g/mol

IUPAC Name

ethyl 4-[[1-(4-methylphenyl)-4-oxopyridazine-3-carbonyl]amino]benzoate

InChI

InChI=1S/C21H19N3O4/c1-3-28-21(27)15-6-8-16(9-7-15)22-20(26)19-18(25)12-13-24(23-19)17-10-4-14(2)5-11-17/h4-13H,3H2,1-2H3,(H,22,26)

InChI Key

IOBLVTHGLZVOTI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.